Lipophilicity (LogP) Differentiation: Balancing Lipophilicity and Hydrogen-Bonding for Optimal Drug-Likeness
The 2,2-difluoroethylthio group provides a balanced lipophilicity profile compared to non-fluorinated and trifluorinated analogs. The target compound's computed XLogP3-AA of 0.8 [1] is higher than that of its non-fluorinated analog 2-(ethylsulfanyl)ethan-1-amine (calculated LogP 0.42 [2]), indicating increased lipophilicity which can improve membrane permeability. However, it is similar to the trifluorinated analog 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride (calculated LogP 0.84 ), demonstrating that the difluoroethyl group achieves this without the excessive lipophilicity often associated with a -CF3 group, which can lead to poor solubility and off-target binding.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.8 |
| Comparator Or Baseline | 2-(Ethylsulfanyl)ethan-1-amine (LogP: 0.42); 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride (LogP: 0.84) |
| Quantified Difference | Target is +0.38 LogP units more lipophilic than non-fluorinated analog; target is -0.04 LogP units compared to trifluorinated analog. |
| Conditions | Computed values from PubChem (XLogP3-AA) and vendor datasheets. |
Why This Matters
Lipophilicity is a primary determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The balanced LogP of the difluoroethyl analog is within the optimal range (1-3) for oral bioavailability, suggesting it is a superior starting point for drug discovery over the less lipophilic non-fluorinated analog or the potentially overly lipophilic trifluorinated analog.
- [1] PubChem. (2025). 2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine (CID 51890182). National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). 2-(ethylsulfanyl)ethan-1-amine. Retrieved April 21, 2026. View Source
